Talitasamine

Ion channel selectivity Delayed rectifier K+ current Neuronal electrophysiology

Standard K+ channel blockers (e.g., TEA) lack target selectivity and require millimolar concentrations, introducing non-specific effects in amyloid-β neurotoxicity models. Talitasamine solves this by potently inhibiting IK (IC50 146 μM) without modulating Na+ or Ca2+ channels at up to 3 mM, ensuring clean, interpretable electrophysiological data. - Reverses Aβ40 oligomer-induced IK enhancement at 120 μM, restoring neuronal viability. - Activates cyclophilin D to suppress mPTP opening (liver IC50 78 μM), orthogonal to cyclosporin A. - Semisynthetic derivatization at C-14 yields analogues with 2-fold improved mPTP potency. Supplied with HPLC purity verification and global cold-chain shipping from BenchChem.

Molecular Formula C24H39NO5
Molecular Weight 421.6 g/mol
Cat. No. B1259089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalitasamine
Synonymstalitasamine
Molecular FormulaC24H39NO5
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC
InChIInChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16?,17-,18?,19-,20?,21-,22+,23+,24-/m1/s1
InChIKeyBDCURAWBZJMFIK-WAMSATQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talitasamine for Neuroscience & Mitochondrial Research


Talitasamine (also referred to as talatisamine; CAS 20501-56-8) is a C19-diterpenoid alkaloid isolated from Aconitum species, most notably A. talassicum and A. carmichaelii (Fuzi) [1]. It is structurally characterized as a delphinine-type alkaloid with a hexacyclic 6/7/5/6/6/5-membered ring scaffold [2]. Talitasamine has been identified as a specific blocker of the delayed rectifier K+ current (IK), with an additional, mechanistically distinct activity as a cyclophilin D activator that inhibits the mitochondrial permeability transition pore (mPTP) [3][4]. These dual activities underpin its investigated applications in neuroprotection, cardiac electrophysiology, and mitochondrial dysfunction research.

IK Delayed-rectifier K⁺ channel studies
Sel Reported selectivity over Na⁺/Ca²⁺ channels
mPTP mPTP modulation via cyclophilin D activation
Alk Aconitane-type alkaloid probe compound

Why Generic Substitution of Talitasamine Fails


Aconitum diterpenoid alkaloids share a common biosynthetic origin but diverge dramatically in ion channel selectivity, toxicity profile, and secondary pharmacology. Talitasamine is distinguished by its dual mechanism: it is both a specific delayed rectifier K+ channel (IK) blocker and a cyclophilin D activator that inhibits mPTP opening [1][2]. Closely related analogs such as 14-benzoyltalatisamine and aconitine also block IK, but with markedly different potency, selectivity, and safety margins [3][4]. Furthermore, lappaconitine—another Aconitum alkaloid used clinically as an antiarrhythmic—targets voltage-gated sodium channels (Nav1.7) rather than K+ channels, making it mechanistically non-interchangeable [5]. These differences are quantifiable and directly impact experimental design, requiring compound-specific sourcing decisions.

Aconitine-class alkaloids Activate voltage-gated Na⁺ channels, introducing excitotoxicity not seen with talitasamine
Tetraethylammonium (TEA) Requires millimolar concentrations for IK block, increasing non-specific effects and vehicle artifacts
Cyclosporin A (CsA) Inhibits cyclophilin D; talitasamine activates it—opposing mechanisms preclude direct interchange

Talitasamine Comparative Evidence


Selective IK Block vs. Aconitine

Talitasamine blocks the delayed rectifier K+ current (IK) with an IC50 of 146.0 ± 5.8 µM in rat hippocampal neurons, but exhibits only a very slight blocking effect on voltage-gated Na+ and Ca2+ currents even at concentrations as high as 1–3 mM [1]. In contrast, aconitine—a structurally related but highly toxic Aconitum alkaloid—blocks IK with a more potent IC50 of 3.1 µM in NG108-15 neuronal cells, yet also significantly inhibits voltage-gated Na+ current (INa) at 10 µM, contributing to its profound cardiotoxicity and neurotoxicity [2]. The >20-fold higher IK IC50 of talitasamine relative to aconitine is compensated by its vastly superior selectivity window: talitasamine achieves >6.8-fold selectivity for IK over INa and ICa (threshold >1 mM vs. IC50 146 µM), whereas aconitine lacks this discrimination.

Selective IK Block vs. Aconitine
Head-to-head
TalitasamineIK IC₅₀ 146 µM
AconitineIK IC₅₀ ≈ 3.1 µM*
Reported >20-fold selectivity for IK over Na⁺/Ca²⁺ channels
*Aconitine also activates NaV channels; cross-study comparison
Ion channel selectivity Delayed rectifier K+ current Neuronal electrophysiology

Aβ Oligomer Neuroprotection vs. TEA

Talitasamine inhibits Ca2+-dependent opening of the mitochondrial permeability transition pore (mPTP) in isolated rat liver mitochondria with an IC50 of 78 ± 3.6 µM, an effect mediated through cyclophilin D activation [1]. Its 14-O-benzoyl derivative, 14-benzoyltalatisamine, is approximately 2-fold more potent on liver mPTP (IC50 = 38.6 ± 3.2 µM) [1]. However, talitasamine uniquely combines this mitochondrial protective activity with specific IK channel blockade (IC50 = 146 µM) [2] and antioxidant membrane-stabilizing properties [1]. While 14-benzoyltalatisamine is more potent at mPTP inhibition, talitasamine offers a balanced dual-target profile at overlapping concentration ranges (78–146 µM), enabling simultaneous modulation of both plasmalemmal K+ efflux and mitochondrial permeability in a single experimental compound.

Aβ Oligomer Neuroprotection vs. TEA
Head-to-head
1:42 molar ratio (talitasamine : TEA)
Supports micromolar-range IK-mediated neuroprotection studies
Aβ₄₀-challenged primary rat cortical neurons
Mitochondrial permeability transition pore Cyclophilin D Cardioprotection

mPTP Inhibition via Cyclophilin D Activation vs. CsA

In primary cultured rat cortical neurons, talitasamine at 120 µM inhibited the enhanced delayed rectifier K+ current (IK) caused by Aβ40 oligomers and attenuated cytotoxicity by restoring cell viability and suppressing K+ loss-related apoptotic responses (decreased Bax, increased Bcl-2, reduced Caspase-3/9 activation) [1]. The classical K+ channel blocker tetraethylammonium (TEA) required a concentration of 5 mM to achieve comparable inhibition of the Aβ-enhanced IK [1]. This represents a 41.7-fold higher potency for talitasamine relative to TEA in this disease-relevant assay. Furthermore, talitasamine's effect was observed at a concentration (120 µM) near its IK IC50 (146 µM), confirming target engagement at pharmacologically relevant levels.

mPTP Inhibition vs. CsA
Head-to-head
+CypD activation (talitasamine)
CypD inhibition (CsA)
Opposing CypD mechanisms; additive co‑application observed
Liver mitochondria IC₅₀ 78 µM vs. 0.2 µM (CsA)
Alzheimer's disease Beta-amyloid neurotoxicity Neuroprotection

Enhanced mPTP Inhibition via C-14 Benzoylation

Talitasamine has been characterized as a specific blocker of the delayed rectifier K+ channel (IK) in rat hippocampal neurons, with minimal effect on Na+ currents up to 3 mM [1]. In contrast, lappaconitine—another Aconitum alkaloid approved clinically as an antiarrhythmic (allapinin) [2]—is a voltage-gated sodium channel (Nav1.7) inhibitor with an IC50 of 27.67 µM in HEK293 cells [3]. This represents a fundamental mechanistic divergence: talitasamine prolongs repolarization via K+ channel blockade, while lappaconitine reduces excitability via Na+ channel inhibition. Although both compounds exhibit antiarrhythmic activity, their distinct ion channel targets make them non-interchangeable for mechanism-of-action studies and imply different safety and efficacy profiles that must be considered in cardiac experimental design.

C-14 Benzoylation Potency Shift
Head-to-head
↑2× mPTP IC₅₀ improvement (liver)
Supports scaffold derivatization for tissue‑selective mPTP probes
14‑O‑benzoyltalatisamine IC₅₀ 38.6 µM (liver)
Antiarrhythmic mechanism Ion channel target Cardiac electrophysiology

Talitasamine Demonstrates Insect Feeding Deterrent Activity Not Widely Reported for Other Aconitum Alkaloids

Talitasamine exhibits feeding deterrent activity against the red flour beetle (Tribolium castaneum) adults with an EC50 of 342.8 ppm in a no-choice feeding bioassay [1]. This antifeedant property positions talitasamine as a potential botanical pest management agent. While several Aconitum alkaloids are known for their insecticidal or antifeedant properties, quantitative EC50 data for talitasamine against stored-product pests provide a specific, citable benchmark. In comparison, other major Aconitum alkaloids such as aconitine and lappaconitine are primarily studied for mammalian pharmacology, and quantitative insect feeding deterrence data for these compounds against T. castaneum are not readily available in the same assay system, making talitasamine the compound of choice for insect-plant interaction or botanical pesticide screening programs.

Insect feeding deterrent Natural product pesticide Tribolium castaneum

Talitasamine Exhibits Reduced CNS Excitability Suppression Compared to 14-Benzoyltalitasamine in Hippocampal Slices, Indicating a Favorable Safety Margin

In rat hippocampal slice recordings, 14-benzoyltalitasamine inhibited the orthodromic population spike at concentrations above 1 µM and completely blocked field potentials at 30 µM, while also suppressing the antidromic population spike by up to 30% at 10–100 µM [1]. In contrast, talitasamine—which lacks the benzoyl ester side chain at C-14—was a less effective inhibitor of the orthodromic population spike and failed to affect the antidromic spike entirely at the concentrations tested [1]. Furthermore, 14-benzoyltalitasamine reversibly reduced epileptiform activity in a concentration-dependent manner (0.3–10 µM), whereas talitasamine lacked any significant antiepileptiform effect at concentrations below 100 µM [1]. This reduced CNS depressant activity of talitasamine suggests a wider therapeutic window for peripheral applications (e.g., cardiac, mitochondrial) where central nervous system side effects are undesirable.

Hippocampal electrophysiology Neuronal excitability Structure-activity relationship

Talitasamine Research Applications


Aβ Neurotoxicity & Selective IK Blockade

Talitasamine's demonstrated ability to attenuate Aβ40 oligomer-induced IK enhancement and restore neuronal viability at 120 µM—with 42-fold greater potency than TEA—positions it as a preferred IK channel blocker for Alzheimer's disease models [1]. Its concurrent mPTP inhibition (IC50 = 78 µM) provides additional mitochondrial protection, addressing both plasmalemmal K+ loss and mitochondrial dysfunction implicated in AD pathology [2]. Researchers should consider talitasamine over TEA or non-selective K+ channel blockers when investigating the K+ efflux hypothesis of Aβ neurotoxicity.

Selective IK Block for Electrophysiology

Talitasamine is suitable for cardiac and hepatic ischemia-reperfusion research where dual IK blockade and mPTP inhibition are mechanistically desirable. Its mPTP IC50 of 78 ± 3.6 µM in liver mitochondria and antiarrhythmic IK blocking activity (IC50 = 146 µM) provide overlapping concentration ranges for simultaneous target engagement [1][2]. Notably, its significantly lower CNS excitability suppression compared to 14-benzoyltalatisamine makes it a safer candidate for peripheral cardiovascular studies where central side effects must be minimized .

mPTP and Cyclophilin D Activation Research

For electrophysiologists requiring a selective delayed rectifier K+ channel blocker that spares voltage-gated Na+ and Ca2+ channels, talitasamine is the appropriate choice among Aconitum alkaloids. It exhibits negligible Na+ and Ca2+ current inhibition at concentrations up to 1–3 mM, providing a >6.8-fold selectivity window over its IK IC50 (146 µM) [1]. This contrasts sharply with aconitine (potent IK block but also significant INa inhibition at 10 µM) [2] and lappaconitine (primarily a Nav1.7 blocker) , making talitasamine the cleanest IK probe in this structural class.

Diterpenoid Alkaloid Derivatization Programs

Agrochemical research groups screening diterpenoid alkaloids for insect feeding deterrence should use talitasamine as a characterized reference compound. Its quantified feeding deterrent activity against Tribolium castaneum (EC50 = 342.8 ppm) provides a benchmark for structure-activity relationship studies [1]. Unlike aconitine (high mammalian toxicity) or lappaconitine (clinical Na+ channel blocker), talitasamine offers a favorable combination of documented antifeedant activity and a distinct mammalian pharmacological profile that may facilitate regulatory evaluation.

Application
Selection Property
Validation Focus
Aβ neurotoxicity model studies
K⁺ channel selectivity review
IK‑mediated apoptosis endpoints
Electrophysiology research
Reported IK selectivity over Na⁺/Ca²⁺
IK current signature profiling
Mitochondrial permeability research
CypD activation mechanism
Tissue‑selective mPTP modulation
Natural-product derivatization
C‑14 acylation tolerance
mPTP potency structure–activity analysis
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